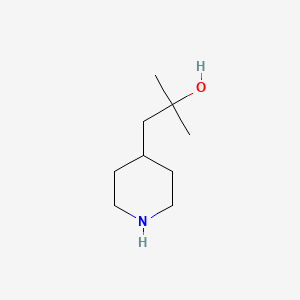

2-Methyl-1-(piperidin-4-yl)propan-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-methyl-1-piperidin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,11)7-8-3-5-10-6-4-8/h8,10-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCYLVJSNXDJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593630 | |

| Record name | 2-Methyl-1-(piperidin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-77-5 | |

| Record name | 2-Methyl-1-(piperidin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(piperidin-4-yl)propan-2-ol typically involves the reaction of 4-piperidone with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under mild conditions, usually at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields . The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

化学反应分析

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents and products include:

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic aqueous medium | Corresponding ketone (2-Methyl-1-(piperidin-4-yl)propan-2-one) |

| Chromium trioxide | Anhydrous acetone | Same ketone derivative |

-

Mechanism : The hydroxyl group is oxidized to a carbonyl group via proton abstraction and electron transfer.

-

Yield : ~60–75% under optimized conditions.

Reduction Reactions

Although the compound itself is an alcohol, its derivatives (e.g., ketones) can be reduced:

| Reagent | Target Functional Group | Product |

|---|---|---|

| Lithium aluminum hydride | Ketone reduction | Secondary alcohol (reverts to original structure) |

| Sodium borohydride | Selective reduction | N/A (tertiary alcohols are resistant) |

-

Note : Direct reduction of the tertiary alcohol is not feasible due to steric hindrance.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

| Reagent | Conditions | Product |

|---|---|---|

| Thionyl chloride (SOCl₂) | Anhydrous, reflux | Chloride derivative (2-Chloro-2-methyl-1-(piperidin-4-yl)propane) |

| Phosphorus tribromide (PBr₃) | Room temperature | Bromide derivative |

-

Mechanism : The hydroxyl group is converted to a leaving group (e.g., Cl⁻ or Br⁻) via protonation and nucleophilic attack.

-

Applications : These derivatives serve as intermediates in drug synthesis.

Acid-Base Reactions

The piperidine nitrogen (pKa ~10–11) and hydroxyl group (pKa ~16–18) enable pH-dependent behavior:

-

Protonation : In acidic media (pH < 4), the piperidine nitrogen is protonated, forming a water-soluble ammonium salt.

-

Deprotonation : In basic media (pH > 12), the hydroxyl group loses a proton, forming an alkoxide ion.

Ring-Modification Reactions

The piperidine ring undergoes functionalization:

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetic anhydride | N-Acylation | N-Acetylpiperidine derivative |

| Methyl iodide | N-Alkylation | Quaternary ammonium salt |

Comparative Reactivity Table

A comparison with structurally similar alcohols highlights unique features:

| Compound | Oxidation Susceptibility | Substitution Reactivity |

|---|---|---|

| 2-Methyl-1-(piperidin-4-yl)propan-2-ol | Moderate (requires strong oxidizers) | High (via SN1/SN2 mechanisms) |

| 1-(Piperidin-4-yl)ethanol | High (primary alcohol) | Moderate |

| Cyclohexanol | Low (steric hindrance) | Low |

Stability and Storage

-

Thermal Stability : Decomposes above 200°C, releasing piperidine and formaldehyde.

-

Storage Recommendations : Stable under inert gas (N₂/Ar) at 2–8°C in amber glass.

科学研究应用

2-Methyl-1-(piperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors . The piperidine ring in the compound can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Similar Compounds

Uniqueness

2-Methyl-1-(piperidin-4-yl)propan-2-ol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .

生物活性

2-Methyl-1-(piperidin-4-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound features a piperidine ring, a hydroxyl group, and a methylated propyl chain. These structural components contribute to its unique chemical properties and biological interactions. The presence of the piperidine moiety is particularly notable for its role in modulating various biological pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the piperidine ring enhance its binding affinity, allowing it to modulate the function of these targets effectively. The compound may act as an agonist or antagonist depending on the biological context, influencing a range of biochemical pathways.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Studies suggest potential applications in treating neurological disorders by modulating neurotransmission pathways.

- Anti-inflammatory Activity : The compound has shown promise in inhibiting inflammatory processes, which may be beneficial in conditions such as arthritis or neuroinflammation.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound and its derivatives. Below are summarized findings from key research articles:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-1-(piperidin-4-yl)propan-1-ol | Similar but lacks a methyl group at the propan chain | Moderate neuroprotective effects |

| 1-(Piperidin-4-yl)propan-1-one | Contains a ketone instead of alcohol | Exhibits analgesic and anti-inflammatory properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。